
Pristanic acid
Overview
Description
Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a branched-chain fatty acid (BCFA) derived from the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) in peroxisomes . It is primarily metabolized via peroxisomal β-oxidation, yielding acetyl-CoA and propionyl-CoA, and serves as a ligand for peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and inflammation . This compound accumulates in plasma and tissues in peroxisomal disorders such as Refsum disease, bifunctional protein deficiency, and α-methylacyl-CoA racemase (AMACR) deficiency, leading to neurotoxicity and organ dysfunction .
Preparation Methods
Pristanic acid can be synthesized through the alpha oxidation of phytanic acid. This process involves the conversion of phytanic acid to this compound via intermediates such as 2-hydroxy-phytanoyl-CoA and pristanal . Industrial production methods for this compound typically involve the extraction and purification from natural sources such as butterfat and other lipid-rich materials .
Chemical Reactions Analysis
Formation via Alpha-Oxidation of Phytanic Acid
Pristanic acid is generated during the α-oxidation of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a process localized entirely in peroxisomes . The pathway involves four enzymatic steps:
Reaction Step | Enzyme/Catalyst | Product |
---|---|---|
Phytanic acid activation | Phytanoyl-CoA synthetase | Phytanoyl-CoA |
Hydroxylation | Phytanoyl-CoA hydroxylase | 2-Hydroxyphytanoyl-CoA |
Cleavage | 2-Hydroxyphytanoyl-CoA lyase | Pristanal + Formyl-CoA |
Oxidation | Pristanal dehydrogenase | This compound |
-
Key Finding : Pristanal dehydrogenase activity is confirmed in peroxisomes, independent of microsomal aldehyde dehydrogenase (FALDH) .
Peroxisomal Beta-Oxidation
This compound undergoes β-oxidation in peroxisomes, producing shortened acyl-CoA derivatives. Three cycles occur in peroxisomes before mitochondrial involvement :
Cycle | Substrate | Products |
---|---|---|
1 | Pristanoyl-CoA | 4,8-Dimethylnonanoyl-CoA + Propionyl-CoA |
2 | 4,8-Dimethylnonanoyl-CoA | 2,6-Dimethylheptanoyl-CoA + Propionyl-CoA |
3 | 2,6-Dimethylheptanoyl-CoA | 4-Methylpentanoyl-CoA + Propionyl-CoA |
-
Intermediates :
-
4,8-Dimethylnonanoylcarnitine (C11:0)
-
2,6-Dimethylheptanoylcarnitine (C9:0)
-
-
Critical Enzymes : Carnitine palmitoyltransferase II (CPT II) and carnitine-acylcarnitine translocase are required for mitochondrial import .
Mitochondrial Oxidation
The peroxisomal product 4-methylpentanoyl-CoA is transferred to mitochondria for complete oxidation via:
-
Carnitine Shuttle : Esterification to carnitine derivatives for mitochondrial transport.
-
β-Oxidation : Final degradation to acetyl-CoA and propionyl-CoA, entering the TCA cycle.
-
Evidence : Zellweger syndrome cells (lacking peroxisomes) show no this compound oxidation intermediates, confirming peroxisomal dependence .
Receptor-Mediated Signaling
This compound activates GPR40 , a free fatty acid receptor, triggering intracellular Ca²⁺ release :
Parameter | Effect |
---|---|
GPR40 Activation | ↑ Intracellular Ca²⁺ (comparable to synthetic agonist GW9508) |
Mechanism | Carboxylate moiety interaction with receptor |
-
Implication : This pathway may contribute to neurotoxicity in peroxisomal disorders like Refsum disease .
Pathological Accumulation
Defects in this compound metabolism lead to its accumulation, associated with:
-
Peroxisomal Biogenesis Disorders (e.g., Zellweger syndrome)
-
Single Enzyme Deficiencies (e.g., α-methylacyl-CoA racemase deficiency)
Biochemical hallmarks include elevated this compound in plasma and tissues, correlating with mitochondrial dysfunction and oxidative stress .
This compound’s chemical reactions highlight its dependence on peroxisomal-mitochondrial crosstalk and its role in metabolic disorders. Ongoing research focuses on modulating its oxidation pathways and receptor interactions for therapeutic interventions.
Scientific Research Applications
Diagnostic Applications
Biochemical Diagnosis of Peroxisomal Disorders
Pristanic acid is crucial for diagnosing several peroxisomal disorders. The measurement of this compound levels in plasma is used alongside phytanic acid to establish the presence of conditions such as Refsum disease and Rhizomelic chondrodysplasia punctata. The ratio of pristanic to phytanic acid assists in differentiating these disorders from other metabolic conditions .
Stable Isotope Dilution Analysis
Research has demonstrated that stable isotope dilution analysis can effectively quantify this compound in biological samples. This method enhances the accuracy of diagnosing peroxisomal beta-oxidation defects by analyzing stored blood spots from neonates .
Complementation Analysis
this compound oxidation measurements have been employed in complementation studies involving fibroblasts from patients with peroxisomal biogenesis defects. These measurements help categorize patients into specific complementation groups, which is vital for understanding the genetic basis of their conditions .
Metabolic Studies
Beta-Oxidation Pathway
this compound undergoes beta-oxidation in peroxisomes and mitochondria, which is essential for its metabolism. Studies indicate that defects in this metabolic pathway can lead to the accumulation of this compound, highlighting its importance as a biomarker for metabolic disorders .
Research on Very Long Chain Fatty Acids (VLCFAs)
The analysis of this compound levels is often combined with studies on VLCFAs, providing insights into lipid metabolism disorders. Elevated levels of both pristanic and phytanic acids are associated with various genetic conditions that affect fatty acid oxidation .
Therapeutic Potential
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Recent studies suggest that this compound may act as an activator of PPARα, a receptor involved in lipid metabolism regulation. This activation could have implications for developing therapies targeting metabolic syndromes and related disorders .
Potential Role in Antioxidant Activity
Some research indicates that this compound may exhibit antioxidant properties, although further studies are needed to fully elucidate this role. Understanding its antioxidant capabilities could open new avenues for therapeutic applications in oxidative stress-related diseases .
Data Tables
Case Studies
- Diagnosis of Refsum Disease
- Prenatal Assessment for Peroxisomal Disorders
- PPARα Activation Study
Mechanism of Action
Pristanic acid exerts its effects primarily through its role as a ligand for PPARα. At physiological concentrations, it activates PPARα, which regulates the expression of genes involved in lipid metabolism . In the liver, this compound is degraded by peroxisomal beta oxidation to propionyl-CoA, which is further metabolized in the citric acid cycle . This pathway is crucial for maintaining lipid homeostasis and energy production.
Comparison with Similar Compounds
Structural and Functional Comparison with Phytanic Acid
Structural Differences
- Phytanic Acid : 3-methyl branch (C3) with a 16-carbon chain.
- Pristanic Acid : 2-methyl branch (C2) with a 15-carbon chain, generated via α-oxidation of phytanic acid .
Metabolic Pathways
Clinical Implications
- Phytanic Acid : Accumulates in Refsum disease (PAHX deficiency) and rhizomelic chondrodysplasia punctata (RCDP) due to impaired α-oxidation .
- This compound : Elevated in AMACR deficiency and bifunctional protein deficiency, causing mitochondrial dysfunction and neuropathy .
Comparison with Straight-Chain Saturated Fatty Acids
Key Findings :
- This compound is exclusively oxidized in peroxisomes, unlike straight-chain fatty acids metabolized in mitochondria .
- In Zellweger syndrome, this compound oxidation is impaired, while stearic acid oxidation remains normal .
Comparison with Other Branched-Chain and Very Long-Chain Fatty Acids
Branched-Chain Fatty Acids
- Tetramethylheptadecanoic Acid: Requires peroxisomal β-oxidation but accumulates in generalized peroxisomal disorders, similar to this compound .
- Arachidic (C20:0) and Behenic (C22:0) Acids : Straight-chain, associated with lipid content in Coix seeds; this compound correlates with higher lipid accumulation in edible varieties .
Very Long-Chain Fatty Acids (VLCFAs, e.g., C24:0, C26:0)
- Metabolism: Oxidized in peroxisomes; accumulate in X-linked adrenoleukodystrophy (X-ALD).
- Clinical Overlap: Both this compound and VLCFAs are elevated in generalized peroxisomal disorders but differ in diagnostic utility. This compound is specific to β-oxidation defects, while VLCFAs indicate plasmalogen synthesis issues .
Role in Metabolic Disorders vs. Other Fatty Acids
Notable Findings:
- In Alzheimer’s disease, this compound levels are elevated (4.23 ± 1.58 nmol/g vs. 2.10 ± 1.05 in controls), correlating with cognitive decline .
- In type 2 diabetes, this compound levels are reduced, suggesting a unique role in insulin resistance .
Analytical Considerations in Measurement
- Gas Chromatography-Mass Spectrometry (GC-MS) : Gold standard for quantifying this compound and intermediates (e.g., 3-hydroxythis compound) .
- Stable Isotope Dilution : Enhances accuracy in detecting this compound in peroxisomal disorders, with detection limits as low as 1 pg .
Pathophysiological Implications in Diseases
- Hepatic and Renal Dysfunction : Accumulation in bifunctional protein deficiency leads to hepatic failure and renal tubular acidosis .
Biological Activity
Pristanic acid, also known as 2,6,10,14-tetramethylpentadecanoic acid, is a branched-chain fatty acid that plays a significant role in human metabolism, particularly in the context of peroxisomal disorders. This article explores the biological activity of this compound, highlighting its metabolic pathways, associations with diseases, and potential therapeutic implications.
Metabolism of this compound
This compound is primarily derived from the dietary intake of phytanic acid, which undergoes α-oxidation to form this compound. This metabolic process is crucial for the degradation of phytanic acid, especially in the context of peroxisomal metabolism. The enzyme α-Methyl-CoA-Racemase (AMACR) is instrumental in this pathway and has been linked to various pathological conditions, including prostate cancer.
Key Metabolic Pathways
- α-Oxidation : this compound is produced from phytanic acid through α-oxidation. This process occurs predominantly in peroxisomes and is essential for the proper metabolism of branched-chain fatty acids.
- β-Oxidation : Following its formation, this compound undergoes β-oxidation within peroxisomes. Studies indicate that this compound can be oxidized through three cycles of β-oxidation, leading to the generation of acetyl-CoA and other metabolites .
Biological Significance
This compound levels in plasma can serve as biomarkers for various metabolic disorders. Elevated levels are often observed in patients with peroxisomal biogenesis disorders (PBDs), such as Zellweger syndrome. The oxidation of this compound is significantly reduced in these patients, indicating impaired metabolic function .
Case Studies
- Peroxisomal Biogenesis Disorders : A study involving fibroblast cell lines from patients with PBDs demonstrated reduced oxidation rates of this compound compared to control cells. The findings suggest that measuring this compound oxidation can be a reliable tool for assessing metabolic function in these patients .
- Prostate Cancer Association : Research has shown that serum levels of this compound correlate strongly with phytanic acid levels and have been investigated for their association with prostate cancer risk. High levels of AMACR expression in prostate tumors suggest a potential link between this compound metabolism and cancer progression .
Research Findings
Recent studies have elucidated several important aspects of this compound's biological activity:
- Oxidation Rates : In healthy controls, the oxidation rates of this compound were significantly higher than those observed in patients with metabolic defects. For instance, control fibroblasts exhibited a wide range of oxidation rates compared to severely reduced rates in patient-derived cells .
- Biomarker Potential : Plasma concentrations of pristanic and phytanic acids are utilized as biomarkers for diagnosing peroxisomal disorders. Elevated levels indicate a disruption in normal fatty acid metabolism .
Data Table: Oxidation Rates of this compound
Patient Type | Oxidation Rate (pmol/h/mg protein) | Control Range (pmol/h/mg protein) |
---|---|---|
Patient 1 | 0.4–1.2 | 75.5–189.9 |
Patient 2 | 9.7–26.6 | 75.5–189.9 |
Patient 3 | 0.2–0.4 | 75.5–189.9 |
Control Group Average | 152.4–489.6 | N/A |
Q & A
Basic Research Questions
Q. What experimental models are used to study pristanic acid toxicity in neuronal cells?
Mixed hippocampal cell cultures (neurons, astrocytes, oligodendrocytes) are standard models. Researchers measure cytosolic Ca²⁺ fluctuations via fluorescent indicators (e.g., Fura-2), mitochondrial membrane potential using JC-1 dye, and ROS generation via DCFDA assays. These methods reveal this compound’s disruption of calcium homeostasis and mitochondrial dysfunction .
Q. How is this compound quantified in biological samples, and what statistical considerations apply?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard. For example, in Alzheimer’s disease studies, this compound levels in brain tissue are reported as nmol/g with adjusted differences (e.g., 2.37 nmol/g increase in patients vs. controls) and 95% confidence intervals. Non-parametric tests (e.g., Mann-Whitney U) are recommended for skewed distributions .
Q. What metabolic pathways degrade this compound, and how are these studied in vitro?
this compound undergoes peroxisomal β-oxidation after α-oxidation of phytanic acid. Researchers use isotopic tracing (e.g., ¹⁴C-labeled this compound) in peroxisomal fractions to track breakdown into acetyl-CoA and propionyl-CoA. Enzyme activity assays for AMACR (α-methylacyl-CoA racemase) and aldehyde dehydrogenase are critical to validate pathway integrity .
Q. What are the primary biomarkers for this compound accumulation in peroxisomal disorders?
Elevated plasma this compound/phytanic acid ratios (>0.2) and very long-chain fatty acids (C26:0/C22:0 >0.23) are diagnostic. GC-MS panels quantify these parameters, with Zellweger syndrome and Refsum disease as key clinical correlates .
Advanced Research Questions
Q. How do researchers resolve contradictory findings on this compound’s neurotoxic mechanisms?
Discrepancies arise from cell-type-specific responses (e.g., oligodendrocytes vs. neurons) and concentration thresholds. Meta-analyses compare datasets using standardized units (e.g., µM vs. nmol/g) and adjust for confounding variables like mitochondrial respiration rates. Calcium chelators (BAPTA-AM) and ROS scavengers (NAC) are used to isolate mechanisms .
Q. What experimental designs differentiate this compound’s direct mitochondrial effects from secondary oxidative stress?
Dual-measurement setups combine Seahorse extracellular flux analysis (mitochondrial respiration) with live-cell imaging of ROS. Inhibitors like antimycin A (Complex III blocker) and U73122 (PLC inhibitor) dissect signaling pathways. Controls include phytanic acid and non-branched fatty acids to isolate this compound-specific effects .
Q. How is this compound’s role in Alzheimer’s disease reconciled with its peroxisomal origins?
Cross-disciplinary studies link liver peroxisomal dysfunction (e.g., D-bifunctional protein deficiency) to cerebral this compound accumulation. Longitudinal cohorts correlate plasma this compound levels with cognitive decline (MMSE scores) and MRI-based neurodegeneration markers. Multivariate models adjust for dietary phytanic acid intake .
Q. What methodologies validate this compound as a PPARα ligand in metabolic studies?
Luciferase reporter assays in HepG2 cells quantify PPARα activation. Competitive binding assays using radiolabeled ligands (e.g., ³H-WY-14643) and siRNA knockdowns confirm specificity. In vivo, PPARα-null mice show blunted transcriptional responses to this compound .
Q. Methodological Notes
- Data Interpretation : Address skewed distributions in this compound datasets using log-transformation or non-parametric tests .
- Contradictory Results : Cross-validate findings using orthogonal methods (e.g., GC-MS vs. LC-MS) and multi-center cohorts .
- Ethical Reporting : Adhere to NIH preclinical guidelines for animal/cell studies, including sample-size justification and blinding protocols .
Properties
IUPAC Name |
2,6,10,14-tetramethylpentadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O2/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(20)21/h15-18H,6-14H2,1-5H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHGJZDQXIOYTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00862584 | |
Record name | Pristanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pristanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1189-37-3 | |
Record name | Pristanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1189-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pristanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pristanic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00862584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pristanic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000795 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.